3-[4-(2,3,4-Trichlorophenyl)-1,3-thiazol-2-yl]pyridine
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Overview
Description
3-[4-(2,3,4-Trichlorophenyl)-1,3-thiazol-2-yl]pyridine is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and substituted with a trichlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These diverse biological activities suggest that the compound may interact with a variety of targets within the body.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This chemical structure may allow the compound to interact with its targets in unique ways.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it is likely that this compound affects multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound may have a wide range of impacts at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,3,4-Trichlorophenyl)-1,3-thiazol-2-yl]pyridine typically involves the reaction of 2,3,4-trichlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization in the presence of a base to yield the thiazole ring. The final step involves the coupling of the thiazole derivative with a pyridine ring under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and solvents to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,3,4-Trichlorophenyl)-1,3-thiazol-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-[4-(2,3,4-Trichlorophenyl)-1,3-thiazol-2-yl]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(2,3,5-Trichlorophenyl)-1,3-thiazoles: These compounds share a similar thiazole ring structure and exhibit comparable biological activities.
4-Substituted 2-(2,3,5-trichlorophenyl)-1,3-thiazoles: These derivatives have been studied for their antimicrobial properties.
Uniqueness
3-[4-(2,3,4-Trichlorophenyl)-1,3-thiazol-2-yl]pyridine is unique due to its specific substitution pattern and the combination of the thiazole and pyridine rings
Biological Activity
The compound 3-[4-(2,3,4-Trichlorophenyl)-1,3-thiazol-2-yl]pyridine (CAS No. 521280-23-9) is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H7Cl3N2S with a molecular weight of 315.26 g/mol. The structure features a pyridine ring linked to a thiazole moiety, which is further substituted with a trichlorophenyl group. This structural configuration is significant for its biological activity.
Anticancer Activity
Research indicates that thiazole derivatives exhibit potent anticancer properties. A study highlighted that various thiazole-pyridine compounds demonstrated significant cytotoxic effects against human cancer cell lines, including colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) . The mechanism is often attributed to the inhibition of key proteins involved in cell proliferation and survival pathways.
Antimicrobial Properties
Thiazoles are known for their antimicrobial activity. The compound's structure suggests potential efficacy against various pathogens. A study on related thiazole derivatives reported promising results against Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing groups like chlorine enhances the antimicrobial potency by increasing the lipophilicity of the compounds.
Other Pharmacological Activities
The compound also shows potential in other therapeutic areas:
- Anticonvulsant Activity : Certain thiazole derivatives have demonstrated anticonvulsant properties, suggesting a possible role in treating epilepsy .
- Anti-inflammatory Effects : Thiazoles have been investigated for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis .
The biological activity of this compound can be attributed to several mechanisms:
- Protein Kinase Inhibition : The compound may inhibit protein kinases involved in signaling pathways that regulate cell growth and survival.
- Topoisomerase Inhibition : Similar thiazole derivatives have shown efficacy as topoisomerase inhibitors, disrupting DNA replication in cancer cells .
- Reactive Oxygen Species (ROS) Production : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis.
Table 1: Summary of Biological Activities
Activity Type | Effectiveness | Reference |
---|---|---|
Anticancer | High | |
Antimicrobial | Moderate | |
Anticonvulsant | High | |
Anti-inflammatory | Moderate |
Notable Research Findings
- A study demonstrated that specific thiazole-pyridine derivatives exhibited IC50 values comparable to established anticancer drugs like doxorubicin against various cancer cell lines .
- Another investigation into the antimicrobial properties found that certain derivatives had minimum inhibitory concentrations (MIC) effective against resistant strains of bacteria .
Properties
IUPAC Name |
2-pyridin-3-yl-4-(2,3,4-trichlorophenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2S/c15-10-4-3-9(12(16)13(10)17)11-7-20-14(19-11)8-2-1-5-18-6-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHJXPJIOKAMAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)C3=C(C(=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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